Triiodomesitylene
Overview
Description
Triiodomesitylene is a chemical compound with the molecular formula C9H9I3 . It has been used in the synthesis of nitrogen-based linkers with a mesitylene core .
Synthesis Analysis
This compound has been used in the synthesis of nitrogen-based linkers. Three of these linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . For instance, nitrile 4 was obtained through a Sonogashira type coupling reaction between this compound 1 and 4-cyanophenylacetylene .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. In one study, it was used in the synthesis of nitrogen-based linkers through Suzuki, Sonogashira, and Heck-type coupling reactions . The nitrile functionalities of these linkers were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide .
Scientific Research Applications
Molecular Structure and Packing
- Triangular Halogen-Halogen-Halogen Interactions : The molecular packing of Triiodomesitylene, along with tribromo- and trichloromesitylene, is dominated by triangular halogen interactions. These interactions result in the formation of two-dimensional sheet-like structures, indicating potential applications in material science and nano-structure development (Bosch & Barnes, 2002).
Vibrational Spectra and Environmental Influence
- Vibrational Spectra Analysis : A comprehensive study of TIM's internal vibrations reveals a near D(3h) symmetry due to the large delocalization of the methyl protons. The research, combining Raman and infrared spectra with DFT calculations, offers detailed insights into the molecular behavior of TIM, which is crucial for its applications in spectroscopy and molecular engineering (Meinnel et al., 2008).
Molecular Conformation and Thermal Motion
- Structure at Room Temperature : The structure of this compound at room temperature shows significant distortion from ideal symmetry. This study provides insights into intra- and intermolecular contacts of TIM, which are essential for understanding its chemical behavior and potential applications in various fields like crystallography and materials science (Boudjada et al., 2001).
Mechanism of Action
Target of Action
Triiodomesitylene, also known as 1,3,5-Triiodo-2,4,6-trimethylbenzene, is primarily used as a core in the synthesis of tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, are obtained through Suzuki, Sonogashira, and Heck-type coupling reactions .
Mode of Action
The mode of action of this compound involves its conversion to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities . This conversion process is crucial for the formation of the nitrogen-containing linkers.
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of nitrogen-based linkers, which are essential components in the design of metal-organic frameworks (mofs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers .
Pharmacokinetics
The prediction of pharmacokinetic properties is an essential aspect of drug design studies .
Result of Action
The primary result of this compound’s action is the formation of nitrogen-based linkers. These linkers are crucial in the construction of MOFs, which have a wide range of applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .
Properties
IUPAC Name |
1,3,5-triiodo-2,4,6-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJKZVRNPVQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348340 | |
Record name | Triiodomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19025-36-6 | |
Record name | Triiodomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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